molecular formula C7H11Cl2FN2 B581231 (2-Fluorobenzyl)hydrazine dihydrochloride CAS No. 1349715-77-0

(2-Fluorobenzyl)hydrazine dihydrochloride

Cat. No. B581231
CAS RN: 1349715-77-0
M. Wt: 213.077
InChI Key: JXGBATVWHGJBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1349715-77-0 . It has a molecular weight of 213.08 and its IUPAC name is 1-(2-fluorobenzyl)hydrazine dihydrochloride . It is a solid substance and is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for “(2-Fluorobenzyl)hydrazine dihydrochloride” is 1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . The average mass is 213.080 Da and the monoisotopic mass is 212.028336 Da .


Physical And Chemical Properties Analysis

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

(2-Fluorobenzyl)hydrazine dihydrochloride is employed in the synthesis and structural characterization of various chemical compounds. It has been used in the condensation with aromatic aldehydes to produce corresponding hydrazones, which are then cyclized to create title compounds with significant yields. The structures of these compounds are confirmed through various spectroscopic methods (Sheng-ping, 2006). Similarly, its derivatives are involved in the synthesis of oxadiazole derivatives with potential antibacterial and anticancer properties (Bhat et al., 2004).

Molecular Sensing and Fluorescent Probing

This compound plays a crucial role in the development of advanced molecular sensing systems. It is used in the creation of fluorescent probes for hydrazine, a chemical with widespread industrial applications. The innovative sensing mechanisms allow for hydrazine to become fully traceable in various environments, with fast and intuitive fluorescence transformation, highlighting its potential in environmental monitoring and pollution control (Jung et al., 2019). Furthermore, derivatives of (2-Fluorobenzyl)hydrazine dihydrochloride are used in the synthesis of chemosensors for selective and sensitive detection of hydrazine in both gaseous and solution phases, indicating its importance in industrial safety and environmental health (Maji et al., 2016).

Polymer Synthesis and Material Science

The compound is instrumental in the field of material science, particularly in the synthesis of high-performance polymers. It is utilized in the synthesis of fluorinated phthalazinone monomers, which are then polymerized to create materials with excellent solubility and thermal properties. These polymers hold potential applications in engineering plastics and optical waveguides, showcasing the compound's contribution to the advancement of materials science and technology (Xiao et al., 2003).

Safety and Hazards

The safety information for “(2-Fluorobenzyl)hydrazine dihydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal.

properties

IUPAC Name

(2-fluorophenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGBATVWHGJBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aqueous hydrochloric acid (3 M, 60.64 mL, 181.92 mmol)I was added to a solution of tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate (17 g, 60.64 mmol) in THF (100 mL) and the mixture was heated at reflux for 3 h and concentrated. The residue was taken up in toluene and concentrated, then ether was added to the residue and the suspension was stirred for 30 min and filtered. The filter cake (12.2 g, 94%) was washed with ether and dried on the high vacuum pump. LC-MS [M-2HCl]=141.0, RT=0.25 min.
Quantity
60.64 mL
Type
reactant
Reaction Step One
Name
tert-butyl 1-(2-fluorobenzyl)-2-isopropylidenehydrazinecarboxylate
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.